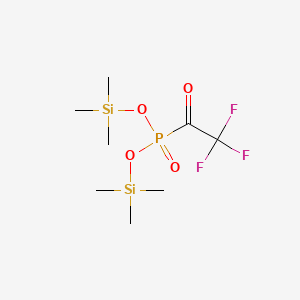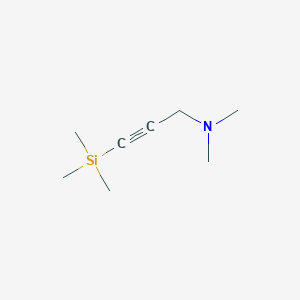
4-(Pentafluorosulfanyl)phenol
Overview
Description
4-(Pentafluorosulfanyl)phenol is a chemical compound with the CAS Number: 774-94-7 . It has a molecular weight of 220.16 . It is a solid substance and is used in the synthesis of hexylamides using fluorine derivatives as intermediate active esters .
Synthesis Analysis
The synthesis of fluorinated compounds, including 4-(Pentafluorosulfanyl)phenol, has attracted attention from biologists and chemists . Enzymatic synthesis methods, such as the direct formation of the C-F bond by fluorinase, are considered effective and promising . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .Molecular Structure Analysis
The pentafluorosulfanyl (SF5) moiety is a lesser known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms .Chemical Reactions Analysis
Phenols, including 4-(Pentafluorosulfanyl)phenol, are very reactive towards electrophilic aromatic substitution . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .Physical And Chemical Properties Analysis
4-(Pentafluorosulfanyl)phenol is a solid substance . It has a molecular weight of 220.16 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .Scientific Research Applications
Biodegradation by Pseudomonas spp.
- Scientific Field: Environmental Microbiology
- Application Summary: Research into the biodegradation of pentafluorosulfanyl-substituted aminophenols has demonstrated that certain Pseudomonas spp. can utilize these compounds as sole carbon and energy sources.
- Methods of Application: The research involved the use of suspended cell cultures supplemented with yeast extract. This supplementation dramatically improved the degradation of the substrate as well as the release of fluoride ion.
- Results or Outcomes: 4-(Pentafluorosulfanyl)catechol was shown to be a shunt metabolite and toxic to some of the bacteria.
Optoelectronic Materials
- Scientific Field: Materials Science
- Application Summary: The pentafluorosulfanyl (SF5) group, which includes 4-(Pentafluorosulfanyl)phenol, is an emerging tool in the design of optoelectronic materials . These materials have unique properties such as high electronegativity, chemical and thermal stability, and low surface energy .
- Methods of Application: The SF5 group is incorporated into the structure of optoelectronic materials to enhance their properties . The specific methods of application can vary depending on the type of material and the desired properties .
- Results or Outcomes: The incorporation of the SF5 group into optoelectronic materials has led to significant advancements in the field, with the distinctive properties of SF5 being harnessed to tune the optoelectronic character of different classes of functional materials .
High-Value Building Blocks for Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 4-(Pentafluorosulfanyl)phenol can be used as a high-value building block for the synthesis of various scaffolds . These products bear diverse substitutions such as ester, aldehyde, halogens, alcohol, nitrile, and carboxylic acid .
- Results or Outcomes: The use of 4-(Pentafluorosulfanyl)phenol as a building block for synthesis has expanded the range of available scaffolds and has potential for future applications in various areas of chemistry .
Safety And Hazards
properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLGVIUMCBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381318 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorosulfanyl)phenol | |
CAS RN |
774-94-7 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyphenylsulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















